4-(4-Chlorobutyl)pyridine hydrochloride

Übersicht

Beschreibung

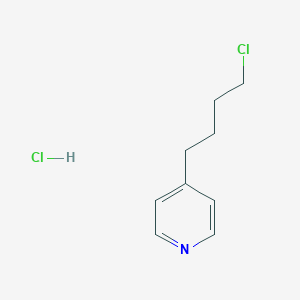

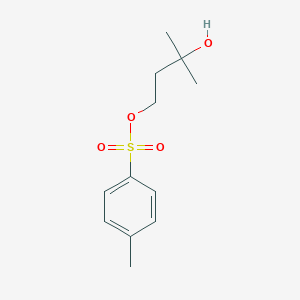

4-(4-Chlorobutyl)pyridine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N . It is a white crystalline powder and is soluble in water . This compound is widely used in the pharmaceutical industry as an intermediate in the synthesis of drugs and other fine chemicals . It is also a useful intermediate in the synthesis of tirofiban hydrochloride .

Synthesis Analysis

The synthesis of this compound involves the reaction between 4-Chlorobutyl chloride and pyridine in the presence of a solvent and a catalyst . The reaction is carried out under controlled conditions to yield a pure product .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H13Cl2N . The average mass of the molecule is 206.112 Da and the monoisotopic mass is 205.042511 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C9H13Cl2N), average mass (206.112 Da), and monoisotopic mass (205.042511 Da) . It is a solid at room temperature . Other specific physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not provided in the sources retrieved .Wissenschaftliche Forschungsanwendungen

Catalyst and Reaction Mechanisms

4-(N,N-Dimethylamino)pyridine hydrochloride has been utilized as a recyclable catalyst for acylation reactions of inert alcohols and phenols under base-free conditions, providing insights into its reaction mechanism. This application underscores its potential in facilitating various organic transformations (Liu, Ma, Liu, & Wang, 2014).

Molecular Structure Studies

Research has demonstrated the synthesis and molecular structure of specific hydrochloride derivatives using 4-(4-Chlorobutyl)pyridine hydrochloride, revealing the structural characteristics and potential for further application in chemical synthesis (Aliev, Atovmyan, Kataev, & Zalesov, 2007).

Optical and Electrochemical Properties

Studies on new derivatives highlight their optical and electrochemical properties, suggesting applications in materials science, particularly in the development of electronic and photonic devices (Andreu, Malfant, Lacroix, & Cassoux, 2000).

Corrosion Inhibition

Pyridine derivatives, including those related to this compound, have been investigated for their corrosion inhibition properties on mild steel in hydrochloric acid. These findings indicate potential applications in protecting metals from corrosion (Xu, Ji, Zhang, Jin, Yang, & Chen, 2015).

Polymer Synthesis

The chemical has also been used in the synthesis of novel polymers. Aromatic polyesters containing pyridine heterocyclic rings were prepared, demonstrating the utility of this compound in high-performance materials development (Tamami, Yeganeh, & Kohmareh, 2004).

Antileishmanial Activity

Further research into pyrazolopyridine derivatives, potentially synthesized using this compound, has shown promising results against Leishmania amazonensis, indicating its relevance in the development of new antileishmanial drugs (de Mello, Echevarria, Bernardino, Canto-Cavalheiro, & Leon, 2004).

Safety and Hazards

4-(4-Chlorobutyl)pyridine hydrochloride is considered hazardous . It has been assigned the signal word “Danger” and is associated with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding contact with skin and eyes, and using non-sparking tools to prevent fire caused by electrostatic discharge steam .

Eigenschaften

IUPAC Name |

4-(4-chlorobutyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c10-6-2-1-3-9-4-7-11-8-5-9;/h4-5,7-8H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPSBYICMDRGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599703 | |

| Record name | 4-(4-Chlorobutyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149463-65-0 | |

| Record name | 4-(4-Chlorobutyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4- pyrindyl) butyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the role of 4-(4-Chlorobutyl)pyridine hydrochloride in Tirofiban synthesis?

A1: this compound is a key intermediate in the synthesis of Tirofiban Hydrochloride []. The research article describes a synthetic route where it reacts with N-(Butylsulfonyl)-L-tyrosine (compound 5) in a condensation reaction. This step is followed by catalytic hydrogenation using Pd/C and salt formation to yield Tirofiban Hydrochloride [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B186699.png)